2-(propan-2-ylsulfanyl)acetaldehyde
Description
2-(Propan-2-ylsulfanyl)acetaldehyde (CAS: Not specified in evidence; molecular formula: C₅H₁₀OS) is a sulfur-containing derivative of acetaldehyde, characterized by a propan-2-ylsulfanyl (-S-CH(CH₃)₂) substituent at the α-carbon position. This structural modification introduces unique physicochemical properties compared to simpler aldehydes like acetaldehyde. The sulfur atom in the thioether group may influence reactivity, polarity, and biological interactions.
Properties
CAS No. |
79428-46-9 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.2 |
Purity |
75 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Propan-2-ylsulfanyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-(propan-2-ylsulfanyl)ethanol with an oxidizing agent to form the desired aldehyde. The reaction conditions typically include the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2-(propan-2-ylsulfanyl)ethanol using supported metal catalysts under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-ylsulfanyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can react with the sulfanyl group under appropriate conditions.
Major Products Formed
Oxidation: 2-(Propan-2-ylsulfanyl)acetic acid.
Reduction: 2-(Propan-2-ylsulfanyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Propan-2-ylsulfanyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(propan-2-ylsulfanyl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 2-(propan-2-ylsulfanyl)acetaldehyde with acetaldehyde and malonaldehyde.
Key Observations:
- Volatility : The bulky propan-2-ylsulfanyl group in this compound likely reduces volatility compared to acetaldehyde (boiling point ~20°C), aligning with trends in substituted aldehydes .
- Stability : Unlike malonaldehyde, which readily polymerizes or decomposes, the thioether group may stabilize the aldehyde via steric hindrance, though sulfide oxidation could occur under oxidative conditions .
Toxicity and Environmental Impact
- Acetaldehyde: Classified as a carcinogen (Group 1 by IARC) with acute irritant effects. Indoor exposure exceeds outdoor levels due to combustion sources (e.g., tobacco smoke) .
- This compound : Toxicity is unstudied, but sulfur-containing aldehydes may exhibit distinct biological interactions. Thioethers like (prop-2-yn-1-ylsulfanyl)carbonitrile lack thorough toxicological profiles, suggesting caution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
